molecular formula C14H10N2O3 B5246374 2-[(4-Nitrophenyl)methoxy]benzonitrile

2-[(4-Nitrophenyl)methoxy]benzonitrile

Cat. No.: B5246374
M. Wt: 254.24 g/mol
InChI Key: SBXVKDMNGGSFJX-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenyl)methoxy]benzonitrile is an organic compound with the molecular formula C14H10N2O3 It is characterized by the presence of a nitrophenyl group attached to a methoxybenzonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitrophenyl)methoxy]benzonitrile typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-nitrobenzyl chloride with 2-hydroxybenzonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitrophenyl)methoxy]benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group on the phenyl ring activates the aromatic ring towards nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF.

    Reduction: Hydrogen gas with palladium catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: 2-[(4-Aminophenyl)methoxy]benzonitrile.

    Oxidation: 2-[(4-Nitrophenyl)methoxy]benzoic acid.

Scientific Research Applications

2-[(4-Nitrophenyl)methoxy]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Nitrophenyl)methoxy]benzonitrile involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxybenzonitrile structure can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-nitrobenzonitrile
  • 4-Nitrobenzonitrile
  • 2-Methoxybenzonitrile

Uniqueness

2-[(4-Nitrophenyl)methoxy]benzonitrile is unique due to the combination of the nitrophenyl and methoxybenzonitrile groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-[(4-nitrophenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c15-9-12-3-1-2-4-14(12)19-10-11-5-7-13(8-6-11)16(17)18/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXVKDMNGGSFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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